
KL1333
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
KL1333 is an orally available, small organic molecule that acts as a modulator of nicotinamide adenine dinucleotide (NAD) levels. It has shown promise in improving energy metabolism and mitochondrial function, particularly in the context of mitochondrial diseases such as mitochondrial encephalomyopathy, lactic acidosis, and stroke-like episodes (MELAS) .
Applications De Recherche Scientifique
KL1333 has been extensively studied for its potential therapeutic applications in treating mitochondrial diseases. It has shown efficacy in improving mitochondrial function, increasing adenosine triphosphate (ATP) levels, and reducing lactate and reactive oxygen species (ROS) levels in cells derived from patients with MELAS . Additionally, this compound has been investigated for its potential to enhance mitochondrial biogenesis and function, making it a promising candidate for the treatment of various mitochondrial dysfunctions .
Mécanisme D'action
KL1333 exerts its effects by modulating the levels of NAD within cells. It reacts with NAD(P)H:quinone oxidoreductase 1, leading to the oxidation of NADH to NAD. This increase in NAD levels triggers the activation of several key signaling pathways, including the SIRT1 and AMP-activated protein kinase (AMPK) pathways . These pathways subsequently activate peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α), which plays a crucial role in mitochondrial biogenesis and function .
Safety and Hazards
Orientations Futures
Méthodes De Préparation
KL1333 is synthesized through a series of organic reactions involving specific substrates and catalysts. The exact synthetic route and reaction conditions are proprietary and have not been fully disclosed in public literature. it is known that this compound reacts with NAD(P)H:quinone oxidoreductase 1 (NQO1) as a substrate, resulting in increases in intracellular NAD levels via NADH oxidation .
Analyse Des Réactions Chimiques
KL1333 undergoes several types of chemical reactions, primarily involving oxidation. It acts as a substrate for NAD(P)H:quinone oxidoreductase 1, leading to the oxidation of NADH to NAD . This reaction is crucial for its role in modulating cellular energy metabolism. The major product formed from this reaction is NAD, which plays a central role in cellular energy production and metabolism.
Comparaison Avec Des Composés Similaires
KL1333 is unique in its ability to modulate NAD levels and improve mitochondrial function. It has been compared to other compounds such as idebenone and coenzyme Q10 (CoQ10), which also target mitochondrial function. this compound has shown significantly higher NADH oxidation activity compared to these compounds, making it a more potent modulator of cellular energy metabolism . Similar compounds include:
- Idebenone
- Coenzyme Q10 (CoQ10)
This compound stands out due to its higher efficacy in increasing NAD levels and enhancing mitochondrial function .
Propriétés
IUPAC Name |
2-propan-2-yl-3H-benzo[e]benzimidazole-4,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c1-7(2)14-15-10-8-5-3-4-6-9(8)12(17)13(18)11(10)16-14/h3-7H,1-2H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJFWITSBVLLDCC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=C(N1)C(=O)C(=O)C3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1800405-30-4 |
Source


|
| Record name | KL-1333 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1800405304 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | KL-1333 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NA2ZOL5UGM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: How does KL1333 interact with its target and what are the downstream effects?
A: this compound interacts with NAD(P)H:quinone oxidoreductase 1 (NQO1) as a substrate. [] This interaction leads to the oxidation of NADH, thereby increasing intracellular NAD+ levels. The elevation of NAD+ levels, in turn, activates SIRT1 and AMPK, which subsequently activate PGC-1α. [] This signaling cascade ultimately results in improved mitochondrial biogenesis and function. []
Q2: What is the evidence for this compound's efficacy in a disease model?
A: Research using fibroblasts derived from a patient with MELAS (Mitochondrial encephalomyopathy, lactic acidosis, and stroke-like episodes) demonstrated this compound’s potential. [] Specifically, this compound treatment led to:
- Increased ATP levels: Addressing the energy deficiency often observed in MELAS. []
- Decreased lactate levels: Indicating improved metabolic function. []
- Decreased ROS levels: Suggesting a reduction in oxidative stress. []
- Enhanced mitochondrial function: Including increased mitochondrial mass, membrane potential, and oxidative capacity. []
Q3: What are the next steps in this compound research?
A3: While promising in vitro results have been obtained, further research is crucial to fully elucidate this compound's therapeutic potential:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

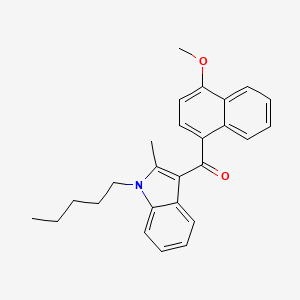
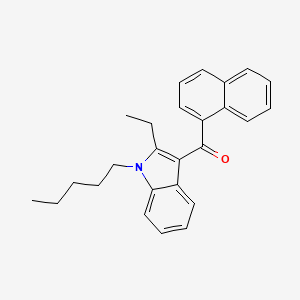
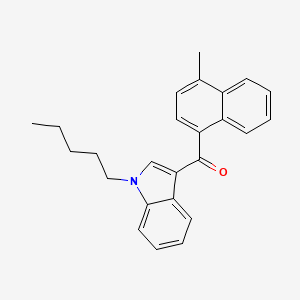
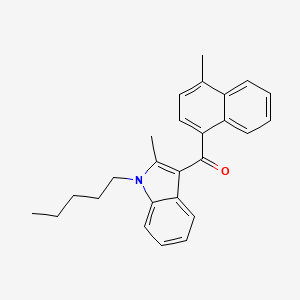
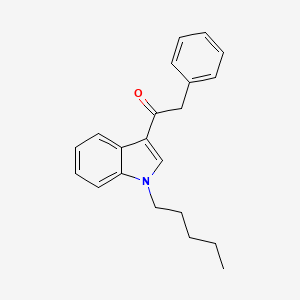


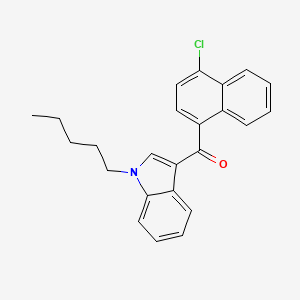
![1-(propan-2-yl)-N-(pyridin-2-yl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B608285.png)
![(4-Nitrophenyl) 4-[(3-phenoxyphenyl)methyl]piperazine-1-carboxylate](/img/structure/B608286.png)
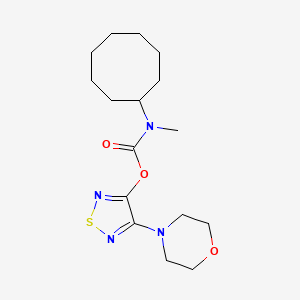

![[5-Fluoro-1-(4-isopropylbenzylidene)-2-methylinden-3-yl]acetic acid](/img/structure/B608291.png)
![N-[4-(6,7-dimethoxycinnolin-4-yl)oxyphenyl]-4-oxo-1-propan-2-ylquinoline-3-carboxamide](/img/structure/B608293.png)